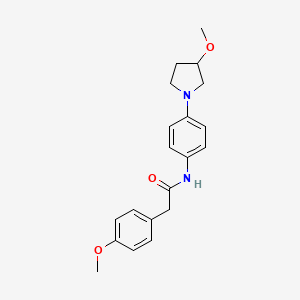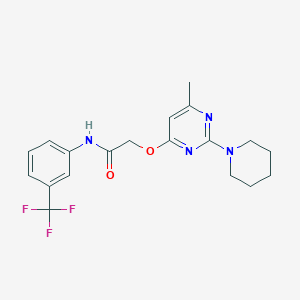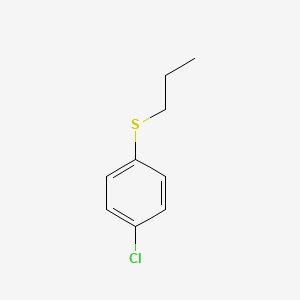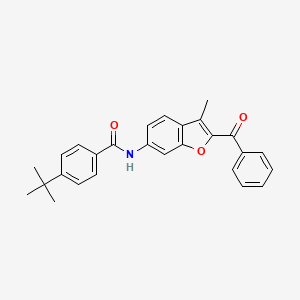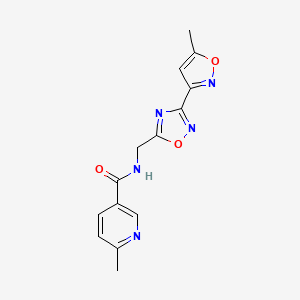
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves multistep reaction sequences starting from 6-methyl nicotinate. These processes often include the formation of 1,3,4-oxadiazoline derivatives bearing a 6-methylpyridine moiety, which are established through various spectral and elemental analyses (Shyma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category can be confirmed through different spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectral data. In some cases, the three-dimensional structure can be further elucidated through single-crystal X-ray analysis, offering detailed insight into the molecular configuration and spatial arrangement (Shyma et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, often serving as intermediates in the synthesis of other complex molecules. The reaction mechanisms and pathways can significantly differ based on the functional groups attached to the nicotinamide core. Their chemical properties, including reactivity and stability, are influenced by the substitution pattern on the nicotinamide ring and the presence of additional heterocyclic systems (Shyma et al., 2013).
科学的研究の応用
Antimicrobial and Antifungal Applications
Studies on nicotinamide derivatives, such as 4-thiazolidinones of nicotinic acid, have demonstrated antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing comparable activity to standard drugs in some cases (Patel & Shaikh, 2010). Similarly, 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety have shown antimicrobial and antioxidant activities, highlighting the potential of such structures in developing new antimicrobial agents (Shyma et al., 2013).
Catalysis and Synthetic Chemistry
Research into the isomerization of propargylisoxazole to pyridine under Fe(II)/Au(I) relay catalysis has paved the way for efficient synthesis methods for methyl nicotinates and halonicotinates, demonstrating the versatility of nicotinamide derivatives in synthetic chemistry (Galenko et al., 2017).
Enzyme Inhibition for Therapeutic Targets
Nicotinamide derivatives have been explored for their inhibitory effects on enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic and chronic diseases. Small molecule inhibitors of NNMT offer insights into developing treatments for conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments, showcasing the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).
Structural Characterization and Biological Activity
Structural modifications in nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects. Structural characterization aids in understanding the biological activity and potential applications of these compounds (Burnett et al., 2015).
特性
IUPAC Name |
6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSUZNAIFXZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
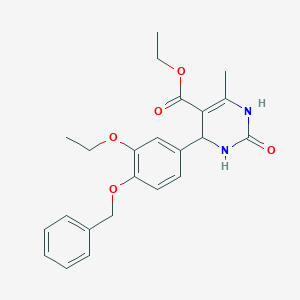
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

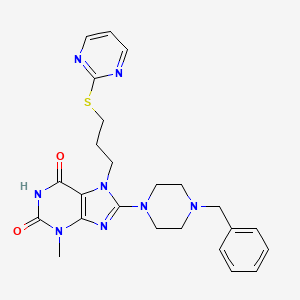
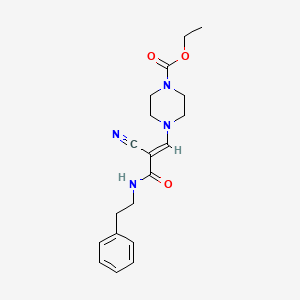
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
